Cas no 1208101-45-4 (5-Fluoro-6-methylpyridine-2-boronic acid)
5-Fluoro-6-methylpyridine-2-boronic acid Chemical and Physical Properties
Names and Identifiers
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- (5-Fluoro-6-methylpyridin-2-yl)boronic acid
- 5-Fluoro-6-methylpyridine-2-boronic acid
- B-(5-fluoro-6-methyl-2-pyridinyl)Boronic acid
- 5-FLUORO-6-METHYLPYRIDIN-2-YL-2-BORONIC ACID
- 5-fluoro-6-methylpyridine-2-yl-2-boronic acid
- WDAILCPJIWDYCA-UHFFFAOYSA-N
- CS-0174947
- MFCD08061580
- (5-Fluoro-6-methylpyridin-2-yl)boronicacid
- BS-26033
- AT15847
- DA-35263
- AB43309
- 1208101-45-4
- AKOS006286446
- DTXSID10590548
-
- MDL: MFCD08061580
- Inchi: 1S/C6H7BFNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3,10-11H,1H3
- InChI Key: WDAILCPJIWDYCA-UHFFFAOYSA-N
- SMILES: FC1=CC=C(B(O)O)N=C1C
Computed Properties
- Exact Mass: 155.05500
- Monoisotopic Mass: 155.0553868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.4Ų
Experimental Properties
- PSA: 53.35000
- LogP: -0.79110
5-Fluoro-6-methylpyridine-2-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F596568-100mg |
5-Fluoro-6-methylpyridine-2-boronic acid |
1208101-45-4 | 100mg |
$224.00 | 2023-05-18 | ||
| TRC | F596568-250mg |
5-Fluoro-6-methylpyridine-2-boronic acid |
1208101-45-4 | 250mg |
$454.00 | 2023-05-18 | ||
| TRC | F596568-500mg |
5-Fluoro-6-methylpyridine-2-boronic acid |
1208101-45-4 | 500mg |
$695.00 | 2023-05-18 | ||
| TRC | F596568-1g |
5-Fluoro-6-methylpyridine-2-boronic acid |
1208101-45-4 | 1g |
$988.00 | 2023-05-18 | ||
| Apollo Scientific | PC900779-1g |
5-Fluoro-6-methylpyridine-2-boronic acid |
1208101-45-4 | 95% | 1g |
£774.00 | 2025-02-22 | |
| Chemenu | CM136442-1g |
(5-fluoro-6-methylpyridin-2-yl)boronic acid |
1208101-45-4 | 95% | 1g |
$798 | 2023-02-18 | |
| abcr | AB390016-100 mg |
5-Fluoro-6-methylpyridine-2-boronic acid |
1208101-45-4 | 100mg |
€892.00 | 2023-06-17 | ||
| abcr | AB390016-100mg |
5-Fluoro-6-methylpyridine-2-boronic acid |
1208101-45-4 | 100mg |
€892.00 | 2023-09-05 | ||
| 1PlusChem | 1P008TJA-100mg |
5-FLUORO-6-METHYLPYRIDIN-2-YL-2-BORONIC ACID |
1208101-45-4 | 95% | 100mg |
$93.00 | 2025-02-24 | |
| 1PlusChem | 1P008TJA-250mg |
5-FLUORO-6-METHYLPYRIDIN-2-YL-2-BORONIC ACID |
1208101-45-4 | 95% | 250mg |
$150.00 | 2025-02-24 |
5-Fluoro-6-methylpyridine-2-boronic acid Suppliers
5-Fluoro-6-methylpyridine-2-boronic acid Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 5-Fluoro-6-methylpyridine-2-boronic acid
Comprehensive Overview of 5-Fluoro-6-methylpyridine-2-boronic acid (CAS No. 1208101-45-4)
5-Fluoro-6-methylpyridine-2-boronic acid (CAS No. 1208101-45-4) is a highly versatile boronic acid derivative widely utilized in pharmaceutical research, agrochemical development, and material science. This compound belongs to the pyridine-boronic acid family, a class of molecules renowned for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. With its unique fluoro and methyl substitutions, this derivative offers enhanced reactivity and selectivity, making it a valuable building block for drug discovery and fine chemical production.
The growing demand for heterocyclic boronic acids like 5-Fluoro-6-methylpyridine-2-boronic acid is driven by their applications in designing kinase inhibitors and bioconjugation probes. Researchers are particularly interested in its potential for developing targeted therapies, especially in oncology and neurodegenerative diseases. Recent studies highlight its utility in creating PET radiotracers for diagnostic imaging, aligning with the trend toward precision medicine.
From a synthetic perspective, CAS 1208101-45-4 exhibits excellent stability under ambient conditions, though storage in inert atmospheres is recommended for long-term preservation. Its boronic acid moiety enables efficient C-C bond formation, while the electron-withdrawing fluoro group fine-tunes reactivity. These properties have spurred innovations in flow chemistry and high-throughput screening platforms, addressing industry needs for scalable and sustainable synthesis.
Environmental and regulatory considerations are increasingly shaping the use of organoboron compounds. 5-Fluoro-6-methylpyridine-2-boronic acid meets stringent REACH compliance standards, with low ecotoxicity profiles compared to traditional heavy metal catalysts. This aligns with the pharmaceutical sector's shift toward green chemistry principles, a topic generating substantial discussion in ACS publications and industry webinars.
Analytical characterization of this compound typically involves HPLC purity verification (>97%) and NMR spectral validation (¹¹B, ¹H, and ¹³C). The presence of both hydrogen bond acceptors (pyridine nitrogen) and donors (boronic acid) creates unique solubility properties, enabling formulations in polar aprotic solvents like DMSO or THF. Such characteristics are critical for researchers optimizing drug delivery systems or catalytic conditions.
Market intelligence indicates rising patent filings incorporating 1208101-45-4, particularly for BTK inhibitors and EGFR-targeting agents. The compound's meta-substitution pattern provides steric advantages in protein-ligand interactions, explaining its prominence in medicinal chemistry literature. Suppliers often highlight its compatibility with automated synthesis platforms, responding to the pharmaceutical industry's automation trends.
Emerging applications in OLED materials and organic semiconductors further expand the relevance of 5-Fluoro-6-methylpyridine-2-boronic acid. Its ability to participate in multicomponent reactions while maintaining thermal stability makes it attractive for optoelectronic device fabrication. This dual utility in life sciences and advanced materials positions it as a compound with cross-disciplinary significance.
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